molecular formula C3H7Cl2N5 B2710641 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride CAS No. 2408965-27-3

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride

Cat. No.: B2710641
CAS No.: 2408965-27-3
M. Wt: 184.02
InChI Key: MKXUYBAILWRUHC-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C3H6ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to almost white crystalline powder form and is soluble in water .

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride typically involves the reaction of dicyandiamide with 1,2,4-Triazole. The process includes dissolving the compound in tetrahydrofuran and heating it to 70°C. A solution of dicyandiamide is then added, followed by a solution of hydrochloric acid in tetrahydrofuran. The mixture is maintained at 70°C for 2 hours, then cooled to room temperature. The resulting solid is filtered, and the solvent is removed under vacuum to yield the final product .

Chemical Reactions Analysis

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Scientific Research Applications

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase, affecting the production of nitric oxide in biological systems. This inhibition can lead to various physiological effects, including modulation of immune responses and inflammation .

Comparison with Similar Compounds

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.2ClH/c4-2(5)3-6-1-7-8-3;;/h1H,(H3,4,5)(H,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUYBAILWRUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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